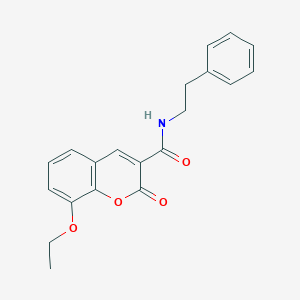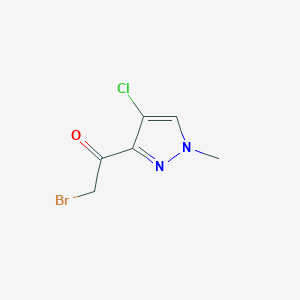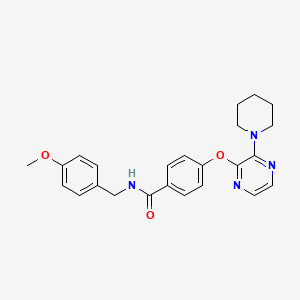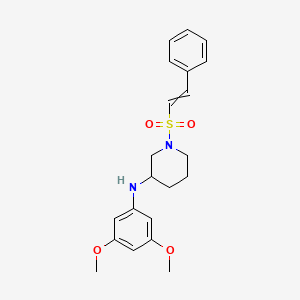![molecular formula C16H17N3O2S2 B2748390 N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide CAS No. 302552-71-2](/img/structure/B2748390.png)
N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide, also known as MPTC, is a synthetic compound that has been widely studied for its potential use in biomedical research. MPTC is a small molecule that has shown promise in various fields of research, including oncology, neurology, and immunology.
Aplicaciones Científicas De Investigación
Morpholine Derivatives in Pharmacology
Morpholine derivatives are extensively studied for their broad spectrum of pharmacological activities. The incorporation of a morpholine ring into pharmaceutical compounds can significantly influence their pharmacokinetic and pharmacodynamic properties. For example, morpholine derivatives have been reviewed for their role in neuroprotection, highlighting their potential in treating neurodegenerative diseases and improving cognitive functions (Asif & Imran, 2019; Deep et al., 2016).
Thiophene Scaffolds in CNS Agents
Thiophene scaffolds are recognized for their potential central nervous system (CNS) activities, including anticonvulsant, acetylcholinesterase inhibition, and neurotransmitter modulation. The thiophene structure's utility in CNS agent development underscores the significance of heterocyclic compounds in medicinal chemistry (Deep et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .
Mode of Action
N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide interacts with its target, QcrB, inhibiting its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .
Biochemical Pathways
The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex . This disruption leads to a decrease in ATP production, which is crucial for the survival and functioning of the cell .
Pharmacokinetics
The compound has a molecular weight of 288365, a density of 13±01 g/cm3, and a boiling point of 4009±450 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The inhibition of QcrB by N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide leads to a disruption in the oxygen-dependent respiration process . This disruption can lead to a decrease in ATP production, affecting the survival and functioning of the cell .
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-15(14-2-1-11-23-14)18-16(22)17-12-3-5-13(6-4-12)19-7-9-21-10-8-19/h1-6,11H,7-10H2,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWGGYDQRXTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748307.png)

![4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2748311.png)


![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2748314.png)



![3-Amino-n-[4-(dimethylamino)phenyl]propanamide](/img/structure/B2748320.png)
![7-Chloro-5-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748322.png)
![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2748324.png)

![2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748327.png)